2-nitro-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]benzamide
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Overview
Description
2-NITRO-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE is a complex organic compound that features a piperidine ring, a benzodiazole moiety, and a nitrobenzamide group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-NITRO-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE typically involves multiple steps, including the formation of the piperidine ring, the benzodiazole moiety, and the final coupling with the nitrobenzamide group. Common synthetic routes include:
Formation of Piperidine Ring: This can be achieved through hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Formation of Benzodiazole Moiety: This involves cyclization reactions, often using reagents like phosphorus oxychloride (POCl3) and amines.
Coupling with Nitrobenzamide: The final step involves coupling the benzodiazole intermediate with a nitrobenzamide derivative under conditions such as the presence of a base like triethylamine (TEA) and solvents like dichloromethane (DCM).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-NITRO-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE can undergo various chemical reactions, including:
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced with other nucleophiles.
Cyclization: The benzodiazole moiety can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, Pd/C
Substitution: Nucleophiles like amines or thiols
Cyclization: Reagents like POCl3, amines
Major Products
Reduction of Nitro Group: Formation of an amine derivative
Substitution on Piperidine Ring: Formation of various substituted piperidines
Cyclization of Benzodiazole Moiety: Formation of complex heterocycles
Scientific Research Applications
2-NITRO-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is explored for its use in the synthesis of other complex organic compounds and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-NITRO-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidinones and spiropiperidines share structural similarities and are also studied for their pharmacological properties.
Benzodiazole Derivatives: Compounds containing the benzodiazole moiety are explored for their potential in various therapeutic applications.
Uniqueness
2-NITRO-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE is unique due to its combination of a piperidine ring, a benzodiazole moiety, and a nitrobenzamide group, which may confer distinct pharmacological properties and potential therapeutic benefits .
Properties
Molecular Formula |
C23H27N5O3 |
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Molecular Weight |
421.5 g/mol |
IUPAC Name |
2-nitro-N-[2-(piperidin-1-ylmethyl)-1-propylbenzimidazol-5-yl]benzamide |
InChI |
InChI=1S/C23H27N5O3/c1-2-12-27-21-11-10-17(24-23(29)18-8-4-5-9-20(18)28(30)31)15-19(21)25-22(27)16-26-13-6-3-7-14-26/h4-5,8-11,15H,2-3,6-7,12-14,16H2,1H3,(H,24,29) |
InChI Key |
MBNDKKJCPUQPJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])N=C1CN4CCCCC4 |
Origin of Product |
United States |
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